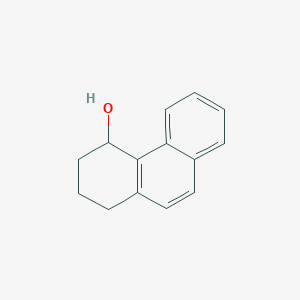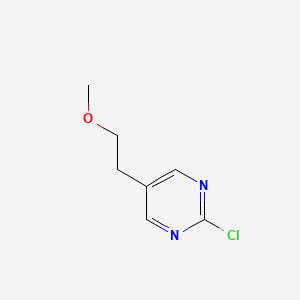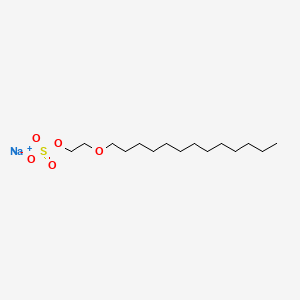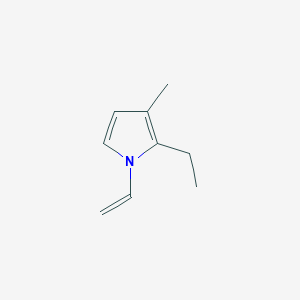
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes an ethenyl group, an ethyl group, and a methyl group attached to the pyrrole ring. The molecular formula for this compound is C9H13N.
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-alkoxycarbonyl protection, which allows for distinct reactivity in comparison with N-sulfonyl protection . Industrial production methods often utilize metal-catalyzed conversions, such as those involving palladium, ruthenium, or iron catalysts, to achieve high yields with minimal side products .
Analyse Chemischer Reaktionen
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include iron (III) chloride, palladium catalysts, and ionic liquids. The major products formed from these reactions are often substituted pyrroles and pyrrolidines .
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as its role in drug development or material science .
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole can be compared with other similar compounds, such as:
1H-Pyrrole, 2-ethyl-1-methyl: This compound has a similar structure but lacks the ethenyl group.
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl: This compound includes a dione group, which significantly alters its reactivity and applications.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): This compound features an acetyl group, making it distinct in terms of its chemical behavior.
Eigenschaften
CAS-Nummer |
55847-30-8 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
1-ethenyl-2-ethyl-3-methylpyrrole |
InChI |
InChI=1S/C9H13N/c1-4-9-8(3)6-7-10(9)5-2/h5-7H,2,4H2,1,3H3 |
InChI-Schlüssel |
BOXKPQAXPPZCCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CN1C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


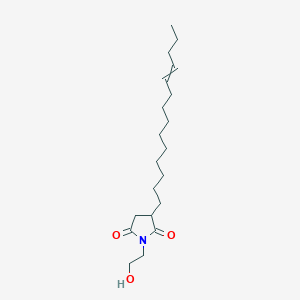

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
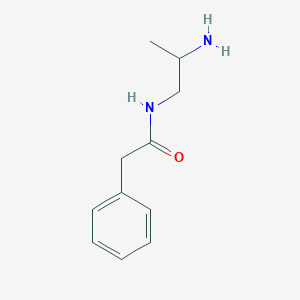
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
